molecular formula C17H19N3O4S B278232 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

Numéro de catalogue B278232
Poids moléculaire: 361.4 g/mol
Clé InChI: PCZWVDMFZZNGGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide blocks the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism of action is similar to other BTK inhibitors such as ibrutinib and acalabrutinib.
Biochemical and physiological effects:
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has demonstrated efficacy in preclinical models of autoimmune diseases by reducing inflammation and tissue damage. N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of cancer and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its efficacy in certain types of cancer or autoimmune diseases.

Orientations Futures

For N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide include clinical trials in patients with cancer and autoimmune diseases. Additionally, further research is needed to optimize the dosing and administration of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide to maximize its efficacy and minimize potential side effects. Finally, combination therapy with other targeted therapies or immunotherapies may enhance the efficacy of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide in certain types of cancer or autoimmune diseases.

Méthodes De Synthèse

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the coupling of 4-(isobutyrylamino)-3-methoxyaniline with carbonothioyl chloride followed by cyclization with furan-2-carboxylic acid. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Applications De Recherche Scientifique

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the proliferation and survival of cancer cells by targeting B-cell receptor signaling pathways. In vivo studies have demonstrated that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

Nom du produit

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

Formule moléculaire

C17H19N3O4S

Poids moléculaire

361.4 g/mol

Nom IUPAC

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-10(2)15(21)19-12-7-6-11(9-14(12)23-3)18-17(25)20-16(22)13-5-4-8-24-13/h4-10H,1-3H3,(H,19,21)(H2,18,20,22,25)

Clé InChI

PCZWVDMFZZNGGH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

SMILES canonique

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.